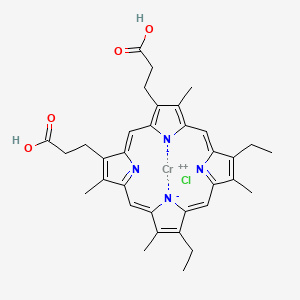

CR(III) Mesoporphyrin IX chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H36ClCrN4O4 |

|---|---|

Molecular Weight |

652.1 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) |

InChI |

InChI=1S/C34H38N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |

InChI Key |

FIWFYHUJMMDKCG-UHFFFAOYSA-K |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C.Cl[Cr+2] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Cr(III) Mesoporphyrin IX Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cr(III) Mesoporphyrin IX chloride, a metalloporphyrin of significant interest in various research and development fields. This document details the necessary experimental protocols, presents key characterization data in a structured format, and includes visualizations to elucidate the experimental workflows and relationships between analytical techniques.

Introduction

Metalloporphyrins, coordination complexes of porphyrin ligands with metal ions, are fundamental to numerous biological processes and possess a wide range of applications in catalysis, medicine, and materials science. Chromium (III) porphyrins, in particular, have garnered attention for their unique catalytic activities and potential therapeutic applications. This compound (C₃₄H₃₆ClCrN₄O₄, Molecular Weight: ~652.14 g/mol ) is a derivative of mesoporphyrin IX, a naturally occurring porphyrin. The incorporation of a chromium (III) ion into the porphyrin core significantly influences its electronic, spectral, and reactive properties. This guide outlines a robust methodology for its synthesis and a comprehensive strategy for its characterization.

Synthesis of this compound

The synthesis of this compound involves the insertion of a chromium (III) ion into the mesoporphyrin IX macrocycle. The following protocol is adapted from established methods for the synthesis of chromium metalloporphyrins, such as chloro(meso-tetraphenylporphyrinato)chromium(III).

Experimental Protocol: Metal Insertion

Materials:

-

Mesoporphyrin IX dihydrochloride (B599025)

-

Chromium (II) chloride (CrCl₂) (anhydrous)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

2,6-Lutidine

-

Chloroform (CHCl₃)

-

Methanol (B129727) (MeOH)

-

Distilled water

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Mesoporphyrin IX dihydrochloride in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).

-

Add a 5- to 10-fold molar excess of anhydrous chromium (II) chloride (CrCl₂) to the solution.

-

Add a small amount of 2,6-lutidine to the reaction mixture to act as a proton scavenger.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the free-base porphyrin Soret peak and the appearance of the characteristic metalloporphyrin spectrum.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the DMF solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of methanol in chloroform.

-

The fractions containing the desired this compound are collected and the solvent is evaporated.

-

The purified product is washed with distilled water to remove any remaining salts and dried under vacuum.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are employed:

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for characterizing porphyrins and metalloporphyrins due to their strong absorption in the visible and near-UV regions. The spectrum of a metalloporphyrin is distinct from its free-base precursor. Typically, chromium (III) porphyrins exhibit a strong Soret (or B) band around 400-450 nm and weaker Q-bands in the 500-650 nm region.

Table 1: UV-Vis Spectroscopic Data

| Compound | Solvent | Soret Band (nm) | Q-Bands (nm) |

| This compound (Expected) | CHCl₃ | ~430 - 450 | ~530, ~580 |

| Chloro(meso-tetraphenylporphyrinato)chromium(III) | CHCl₃ | 454 | 534, 583, 618[1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule and is useful for confirming the incorporation of the metal and the absence of N-H bonds from the free-base porphyrin. The disappearance of the N-H stretching vibration (typically around 3300-3400 cm⁻¹) is a key indicator of successful metalation.

Table 2: Key Infrared (IR) Vibrational Frequencies

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Comments |

| C=O Stretch (Carboxylic Acid) | ~1700 | From the propionic acid side chains. |

| C-H Stretch (Aromatic/Aliphatic) | 2800 - 3100 | Porphyrin macrocycle and substituents. |

| Porphyrin Skeleton Vibrations | 1000 - 1600 | Fingerprint region for the porphyrin macrocycle. |

| N-H Stretch (Free-base) | Absent | Disappearance confirms metal insertion. A peak around 3420 cm⁻¹ in the free base H₂TPP is absent upon metalation.[1] |

| Cr-N Vibration | 400 - 500 | Metal-ligand vibration, may be weak. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. For this compound, the expected mass spectrum would show a prominent peak corresponding to the molecular ion.

Table 3: Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₃₄H₃₆ClCrN₄O₄ |

| Molecular Weight | 652.14 g/mol |

| Expected Mass Spectrum Peak | m/z corresponding to [M]⁺ or [M-Cl]⁺ |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a crucial measure of its purity.

Table 4: Elemental Analysis Data

| Element | Theoretical (%) | Found (%) (for an analogous Cr(III) porphyrin)[1] |

| Carbon (C) | 62.63 | 64.93 |

| Hydrogen (H) | 5.57 | 5.46 |

| Nitrogen (N) | 8.59 | 9.46 |

Note: The "Found" values are for a different Cr(III) porphyrin complex, [Na(2,2,2-crypt)][CrIII(TPP)(NCO)₂]·0.406CHCl₃, and are provided for illustrative purposes.

Conclusion

This guide provides a foundational framework for the successful synthesis and comprehensive characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. Adherence to these methodologies will ensure the reliable preparation and verification of this important metalloporphyrin, facilitating further exploration of its properties and applications.

References

Elucidation of the Molecular Structure of Cr(III) Mesoporphyrin IX Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the elucidation of the molecular structure of Cr(III) Mesoporphyrin IX chloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related chromium(III) porphyrin analogues and general principles of metalloporphyrin chemistry to project the expected structural and spectroscopic characteristics. The document outlines the synthesis, spectroscopic analysis (UV-Vis, IR, NMR), mass spectrometry, and X-ray crystallography as the primary techniques for structural determination.

Introduction

This compound is a coordination complex consisting of a central chromium(III) ion coordinated to the four nitrogen atoms of the Mesoporphyrin IX macrocycle, with a chloride ion as an axial ligand. Porphyrins and their metal complexes are of significant interest in various fields, including medicine, catalysis, and materials science, due to their unique electronic and photophysical properties. Accurate determination of their three-dimensional molecular structure is crucial for understanding their reactivity, biological activity, and potential applications. This guide details the experimental and analytical workflow for the complete molecular structure elucidation of this compound.

Synthesis

The synthesis of this compound typically involves the insertion of a chromium(III) ion into the Mesoporphyrin IX free base. A general and effective method for the synthesis of chromium(III) porphyrins involves the use of a chromium(II) salt as the starting material, which is subsequently oxidized to the more stable chromium(III) state.

Experimental Protocol: General Synthesis of Chromium(III) Porphyrins

-

Preparation of the Porphyrin Solution: Mesoporphyrin IX (1 equivalent) is dissolved in a high-boiling point solvent such as dimethylformamide (DMF) or pyridine (B92270) under an inert atmosphere (e.g., argon or nitrogen).

-

Metal Insertion: A solution of a chromium(II) salt, such as chromium(II) chloride (CrCl₂), in a suitable solvent is added to the porphyrin solution. The reaction mixture is then heated to reflux for several hours. The progress of the metallation can be monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of the two Q-bands typical for metalloporphyrins.

-

Oxidation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and exposed to air to oxidize Cr(II) to Cr(III). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or alumina, using a mixture of solvents like dichloromethane (B109758) and methanol (B129727) as the eluent.

-

Crystallization: The purified this compound can be crystallized by slow evaporation of a concentrated solution or by vapor diffusion of a non-polar solvent into a solution of the complex.

Spectroscopic Characterization

Spectroscopic techniques are essential for the initial characterization of the synthesized complex and for providing insights into its electronic structure and bonding.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for confirming the formation of the metalloporphyrin. The insertion of a metal ion into the porphyrin macrocycle leads to a significant change in the electronic absorption spectrum.

Expected Spectral Features: The spectrum of a typical metalloporphyrin is dominated by an intense Soret band (or B band) near 400 nm and two less intense Q-bands in the 500-600 nm region.

| Compound Type | Soret Band (nm) | Q-Bands (nm) | Reference |

| Free-base Porphyrin | ~400 | Four bands | General Porphyrin Chemistry |

| Metalloporphyrin | ~400-450 | Two bands (α and β) | General Metalloporphyrin Chemistry |

| Cr(III) TPP Chloride | 448 | 565, 604 | Analogue Data |

Table 1: Expected UV-Vis Absorption Maxima for Porphyrins and Metalloporphyrins. TPP = Tetraphenylporphyrin (B126558).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of the porphyrin macrocycle and the absence of N-H vibrations from the free base.

Expected Spectral Features: The IR spectrum of a metalloporphyrin will lack the N-H stretching and bending vibrations present in the free-base porphyrin. Key vibrations of the porphyrin skeleton will be present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |

| N-H Stretch (free base) | ~3320 | Absent in the metalloporphyrin |

| C=C and C=N Stretches | 1500-1650 | Characteristic of the porphyrin macrocycle |

| Pyrrole Breathing | ~1000-1200 | Present |

| Metal-Nitrogen Vibration | ~400-500 | Confirms metal coordination |

Table 2: Expected Key IR Vibrational Frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cr(III) ion (d³ configuration), the NMR spectra of this compound are expected to show significantly broadened and shifted signals compared to diamagnetic metalloporphyrins.

Expected NMR Features: The paramagnetic chromium center will induce large chemical shift changes (paramagnetic shifts) and rapid nuclear relaxation, leading to broad spectral lines. The interpretation of these spectra often requires advanced techniques and theoretical calculations. The signals of the protons on the porphyrin macrocycle will be shifted far outside the typical diamagnetic region (0-10 ppm).

| Proton Type | Expected Chemical Shift Range (ppm) | Comment |

| Pyrrole-β Protons | Highly shifted and broadened | Due to proximity to the paramagnetic center |

| Meso Protons | Highly shifted and broadened | Due to proximity to the paramagnetic center |

| Side-chain Protons | Shifted and broadened, with the effect decreasing with distance from the macrocycle |

Table 3: Expected ¹H NMR Characteristics for a Paramagnetic Cr(III) Porphyrin.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the complex and confirm its elemental composition.

Expected Mass Spectrum: The mass spectrum should show a prominent molecular ion peak corresponding to the [Cr(Mesoporphyrin IX)]⁺ fragment, with an isotopic pattern characteristic of the presence of chromium.

| Ion | Expected m/z | Comment |

| [Cr(Mesoporphyrin IX)]⁺ | ~616.2 | Calculated for the most abundant isotopes |

| [Cr(Mesoporphyrin IX)Cl] | ~651.2 | Molecular ion |

Table 4: Expected Molecular Ion Peaks in Mass Spectrometry.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and the coordination geometry of the central metal ion.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a solvent, vapor diffusion, or layering techniques.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic positions, bond lengths, and angles.

Expected Molecular Structure: Based on the crystal structure of analogous Cr(III) porphyrin complexes, such as Cr(III) tetraphenylporphyrin chloride, the chromium ion is expected to be five-coordinate, with the four nitrogen atoms of the porphyrin forming the equatorial plane and the chloride ion occupying an axial position. The chromium atom is anticipated to be displaced slightly out of the porphyrin plane towards the axial chloride ligand.

| Parameter | Expected Value (for a similar Cr(III) porphyrin) |

| Cr-N (equatorial) bond length | ~2.03 Å |

| Cr-Cl (axial) bond length | ~2.28 Å |

| Cr displacement from porphyrin plane | ~0.03 Å |

| Coordination Geometry | Square pyramidal |

Table 5: Expected Structural Parameters from X-ray Crystallography based on Cr(III) TPP Chloride.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the elucidation of the molecular structure.

Logical Relationship of Experimental Data

Caption: Logical flow from experimental data to the final structure.

Conclusion

The elucidation of the molecular structure of this compound is a multi-faceted process that relies on a combination of synthesis, purification, and various spectroscopic and crystallographic techniques. While specific experimental data for this particular compound is scarce, the analysis of related chromium(III) porphyrins provides a robust framework for predicting its structural and electronic properties. The methodologies and expected outcomes detailed in this guide offer a comprehensive roadmap for researchers undertaking the characterization of this and similar metalloporphyrin complexes. The definitive determination of its structure through single-crystal X-ray diffraction remains a key experimental goal that would provide invaluable data for the broader scientific community.

Spectroscopic Properties of Cr(III) Mesoporphyrin IX Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of Cr(III) Mesoporphyrin IX chloride. Due to a scarcity of dedicated studies on this specific metalloporphyrin in publicly available literature, this document extrapolates expected spectroscopic behaviors from well-characterized analogous compounds, particularly other chromium(III) porphyrins, and fundamental principles of spectroscopic analysis of paramagnetic molecules. Detailed experimental protocols for the synthesis and spectroscopic characterization of Cr(III) porphyrins are provided to guide researchers in their empirical investigations. This includes predicted data for UV-Vis, NMR, EPR, and vibrational spectroscopy, presented in structured tables for clarity. Methodological workflows are visualized using diagrams to further aid in experimental design.

Introduction

This compound is a metalloporphyrin with a central chromium(III) ion coordinated to the four nitrogen atoms of the Mesoporphyrin IX macrocycle, with a chloride ion as an axial ligand. The Cr(III) center, with its d³ electron configuration, renders the molecule paramagnetic with a total electron spin (S) of 3/2. This paramagnetism is a dominant factor influencing its spectroscopic properties, leading to unique features in its NMR and EPR spectra. Porphyrins and their metal complexes are of significant interest in various fields, including catalysis, photodynamic therapy, and as models for biological systems. A thorough understanding of their spectroscopic properties is crucial for their application and for elucidating structure-function relationships.

Synthesis of this compound

The synthesis of this compound typically involves the insertion of a chromium ion into the free-base Mesoporphyrin IX. A general and effective method is the reaction of the porphyrin with a chromium(II) salt, followed by air oxidation to the more stable Cr(III) state. Chromium(III) salts can also be used, but the reaction rates are often slower.

Experimental Protocol: Synthesis

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a condenser, dissolve Mesoporphyrin IX in a high-boiling solvent such as dimethylformamide (DMF).

-

Addition of Chromium Reagent: Add an excess of a chromium salt, for example, chromium(II) chloride (CrCl₂) or chromium(III) chloride (CrCl₃). The use of CrCl₂ often leads to faster reaction times.

-

Reaction Conditions: Reflux the mixture for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin's characteristic Q-bands and the appearance of the metalloporphyrin's spectrum.

-

Oxidation (if necessary): If starting with CrCl₂, upon completion of the metal insertion, allow the solution to cool and stir in the presence of air to oxidize Cr(II) to Cr(III).

-

Purification: After cooling, the solvent is typically removed under reduced pressure. The crude product is then purified by chromatography, usually on an alumina (B75360) or silica (B1680970) gel column, eluting with a suitable solvent system (e.g., a mixture of dichloromethane (B109758) and methanol).

-

Characterization: The final product should be characterized by mass spectrometry and the spectroscopic techniques detailed below.

Spectroscopic Properties

UV-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of a metalloporphyrin is characterized by an intense Soret (or B) band in the near-UV region (around 400 nm) and weaker Q-bands in the visible region (500-600 nm). For Cr(III) porphyrins, the spectrum is typically "hyper" type, meaning the Q-bands are less resolved and often appear as two main bands. The exact peak positions are influenced by the solvent and the axial ligand.

Expected Data for this compound:

| Spectral Band | Expected Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Soret (B) Band | ~430 - 450 | > 100,000 | π → π* (a₁ᵤ, a₂ᵤ → e₉) |

| Q-Band (α) | ~580 - 600 | ~10,000 - 20,000 | π → π (vibrational) |

| Q-Band (β) | ~540 - 560 | ~10,000 - 20,000 | π → π* |

Note: These are predicted values based on analogous Cr(III) porphyrins. Actual values will need to be determined experimentally.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane, chloroform, or DMF) in a quartz cuvette. The concentration should be in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 350 nm to 700 nm.

-

Analysis: Identify the λmax for the Soret and Q-bands. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic Cr(III) center, the NMR spectra of this compound will exhibit significantly broadened signals and large chemical shift ranges (paramagnetic shifts) for the protons on and near the porphyrin macrocycle. The large shifts are due to both through-bond (contact) and through-space (pseudocontact) interactions with the unpaired electrons. These effects, while complicating spectral assignment, can provide valuable information about the electronic structure and geometry of the complex.[1][2]

Expected ¹H NMR Data for this compound (in CDCl₃):

| Proton | Expected Chemical Shift (δ, ppm) | Linewidth (Hz) |

| meso-H | +30 to +50 | Broad |

| β-pyrrole-CH₂CH₃ | Variable, broad | Broad |

| β-pyrrole-CH₂CH₃ | Variable, broad | Broad |

| β-pyrrole-CH₃ | +10 to +20 | Broad |

| Propionic acid-CH₂ | Variable, broad | Broad |

| Propionic acid-CH₂ | Variable, broad | Broad |

Note: These are highly speculative ranges based on other paramagnetic metalloporphyrins. The actual shifts are very sensitive to the specific geometry and electronic structure.

Experimental Protocol: Paramagnetic NMR Spectroscopy

-

Sample Preparation: Prepare a solution of the complex in a deuterated solvent (e.g., CDCl₃, C₆D₆, or d₇-DMF) at a concentration of approximately 1-10 mM.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer. It is crucial to use a short relaxation delay and a wide spectral window to observe the paramagnetically shifted and broadened resonances.

-

Analysis: The assignment of resonances in paramagnetic NMR spectra can be challenging and often requires 2D NMR techniques (like COSY and NOESY) and comparison with structurally similar diamagnetic analogues (e.g., the free-base or a Zn(II) complex).

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like Cr(III) complexes. For a d³ system like Cr(III) in an octahedral or pseudo-octahedral environment, the ground state is a ⁴A₂g term. EPR spectra are expected to show a broad signal due to the S = 3/2 spin state and zero-field splitting (ZFS). The g-value is expected to be close to the free-electron value of ~2.[3][4]

Expected EPR Data for this compound:

| Parameter | Expected Value |

| g-value (g_iso) | ~1.98 - 2.00 |

| Zero-Field Splitting (D) | ~0.1 - 1 cm⁻¹ |

Note: The exact g-value and the magnitude of the zero-field splitting will depend on the precise coordination geometry and the nature of the axial ligand.

Experimental Protocol: EPR Spectroscopy

-

Sample Preparation: The sample can be a frozen solution (in a solvent like toluene (B28343) or DMF) or a polycrystalline powder. The concentration should be in the low millimolar range.

-

Data Acquisition: The EPR spectrum is typically recorded at low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to observe well-resolved signals. Both X-band (~9.5 GHz) and Q-band (~34 GHz) EPR can be used to obtain more detailed information.

-

Analysis: The spectrum is analyzed to determine the g-values and the zero-field splitting parameters (D and E). This is often done by simulating the experimental spectrum using specialized software.

Vibrational Spectroscopy (FTIR and Raman)

The infrared (IR) and Raman spectra of this compound will be dominated by the vibrations of the porphyrin macrocycle. The coordination of the chromium ion will cause shifts in the positions and changes in the intensities of some of these bands compared to the free-base porphyrin. Metal-sensitive bands, particularly those involving the porphyrin core nitrogen atoms, will be affected.

Expected Key Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=C stretching (pyrrole) | 1550 - 1650 |

| C-N stretching | 1300 - 1400 |

| C-H bending (meso) | ~1000 |

| Cr-N stretching | 300 - 450 |

Note: These are general ranges for metalloporphyrins. Specific assignments require detailed analysis and comparison with theoretical calculations.[5][6]

Experimental Protocol: Vibrational Spectroscopy

-

FTIR Spectroscopy: The sample is typically prepared as a KBr pellet or as a thin film. The spectrum is recorded over the mid-IR range (4000 - 400 cm⁻¹).

-

Raman Spectroscopy: The sample can be a solid or in solution. A laser excitation wavelength that does not overlap with the electronic absorptions of the porphyrin should be chosen to avoid fluorescence. Resonance Raman spectroscopy, where the excitation wavelength is chosen to be in resonance with an electronic transition, can be used to enhance the vibrations of the porphyrin macrocycle.

-

Analysis: The observed vibrational bands are assigned to specific molecular motions, often with the aid of computational chemistry (e.g., DFT calculations).

Conclusion

While direct experimental data for this compound is limited in the current literature, this technical guide provides a robust framework for its spectroscopic investigation. By leveraging data from analogous chromium(III) porphyrins and the fundamental principles of each spectroscopic technique, researchers can anticipate the key features of its UV-Vis, NMR, EPR, and vibrational spectra. The detailed experimental protocols and workflow diagrams presented herein are intended to facilitate the empirical study of this and related paramagnetic metalloporphyrins, which are of growing importance in various scientific and therapeutic fields. The acquisition and publication of experimental data for this compound would be a valuable contribution to the field of porphyrin chemistry.

References

- 1. Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.vu.lt [web.vu.lt]

- 3. Probing electronic structures of transition metal complexes using electron paramagnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 6. researchgate.net [researchgate.net]

A Technical Guide to CR(III) Mesoporphyrin IX Chloride: A Potent Inhibitor of Heme Oxygenase-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CR(III) Mesoporphyrin IX chloride (CAS Number: 70948-71-9), a chromium-containing metalloporphyrin of significant interest in biomedical research. This document details its chemical and physical properties, outlines a general synthesis approach, and presents its primary application as a potent inhibitor of heme oxygenase-1 (HO-1). Experimental protocols for its use in HO-1 inhibition assays are described, and the broader context of the HO-1 signaling pathway is visually represented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of heme metabolism, oxidative stress, and the development of novel therapeutics targeting the HO-1 pathway.

Compound Identification and Properties

This compound is a synthetic metalloporphyrin where a chromium(III) ion is chelated within the mesoporphyrin IX macrocycle.

Table 1: Chemical and Physical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 70948-71-9 |

| Molecular Formula | C₃₄H₃₆ClCrN₄O₄ |

| Molecular Weight | 652.14 g/mol |

| Alternate Names | Chloro[7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(2-)-κN21,κN23]chromium; 8,13-Bis(ethyl)-3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid chromium(III) chloride |

| Appearance | Crystalline solid |

| Storage Conditions | Store at room temperature, protected from light. |

Synthesis

Experimental Workflow: General Synthesis of Metalloporphyrins

Caption: General workflow for the synthesis of metalloporphyrins.

Methodology:

-

Dissolution: Mesoporphyrin IX is dissolved in a high-boiling point solvent such as dimethylformamide (DMF).

-

Addition of Metal Salt: An excess of a chromium(III) salt, for example, chromium(III) chloride (CrCl₃), is added to the solution.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for several hours to facilitate the insertion of the chromium ion into the porphyrin macrocycle. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin's characteristic Soret and Q bands and the appearance of new bands corresponding to the metalloporphyrin.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel or alumina, to remove unreacted starting materials and byproducts.

Application as a Heme Oxygenase-1 (HO-1) Inhibitor

The primary and most significant application of this compound in biomedical research is as a competitive inhibitor of heme oxygenase-1 (HO-1).[2] HO-1 is a critical enzyme in heme catabolism, breaking down heme into biliverdin (B22007), free iron, and carbon monoxide.

Heme Oxygenase-1 (HO-1) Signaling Pathway

HO-1 plays a crucial role in the cellular response to oxidative stress and inflammation. Its expression is induced by various stimuli, and its products have important biological activities. The inhibition of HO-1 by this compound allows for the study of the physiological and pathophysiological roles of this enzyme.

Heme Oxygenase-1 (HO-1) Signaling Pathway

Caption: Key components and interactions in the HO-1 signaling pathway.

Experimental Protocol: Heme Oxygenase Activity Assay

The inhibitory effect of this compound on HO-1 activity can be assessed using a heme oxygenase activity assay. This assay typically measures the production of bilirubin, a downstream product of the HO-1 catalyzed reaction.

Experimental Workflow: HO-1 Inhibition Assay

Caption: General workflow for an in vitro HO-1 inhibition assay.

Methodology:

-

Preparation of HO-1 Source: A crude microsomal fraction containing HO-1 is prepared from cells or tissues (e.g., rat spleen) known to express the enzyme.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), the HO-1 source, a source of reducing equivalents (NADPH), and biliverdin reductase (to convert biliverdin to bilirubin).

-

Inhibition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control group without the inhibitor is also prepared.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, hemin.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.

-

Termination and Extraction: The reaction is terminated, and the bilirubin formed is extracted into an organic solvent (e.g., chloroform).

-

Quantification: The concentration of bilirubin is determined spectrophotometrically by measuring the absorbance at approximately 464 nm. The inhibitory effect of this compound is calculated by comparing the amount of bilirubin produced in the presence and absence of the inhibitor.

Table 2: Typical Reagent Concentrations for HO-1 Activity Assay

| Reagent | Typical Concentration |

| Microsomal Protein | 0.5 - 1.0 mg/mL |

| Hemin | 20 µM |

| NADPH | 1 mM |

| Biliverdin Reductase | 0.5 - 1.0 units |

| This compound | Varies (for IC₅₀ determination) |

Spectroscopic Data

Detailed and publicly available UV-Vis and NMR spectra specifically for this compound are limited. However, the general spectroscopic features of metalloporphyrins are well-established.

-

UV-Vis Spectroscopy: Metalloporphyrins typically exhibit a strong absorption band known as the Soret band (or B band) in the region of 400-450 nm and weaker bands called Q bands in the region of 500-600 nm. The exact positions and intensities of these bands are dependent on the central metal ion and the peripheral substituents on the porphyrin ring. For chromium(III) porphyrins, the Soret band is expected to be sharp and intense.

-

NMR Spectroscopy: Due to the paramagnetic nature of the Cr(III) ion (a d³ metal center), the NMR spectra of this compound are expected to show broad signals with significant chemical shifts. This makes detailed structural elucidation by NMR challenging.

Conclusion

This compound is a valuable research tool for investigating the heme oxygenase-1 signaling pathway. Its utility as a potent HO-1 inhibitor allows for the elucidation of the enzyme's role in various physiological and pathological processes. While detailed synthetic and spectroscopic data are not widely published, the general principles of metalloporphyrin chemistry provide a solid foundation for its preparation and characterization. This technical guide serves as a foundational resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further research to fully characterize this compound and to explore its therapeutic potential is warranted.

References

Technical Guide: The Inhibition Mechanism of Heme Oxygenase by Cr(III) Mesoporphyrin IX Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heme oxygenase (HO) is a critical enzyme in cellular homeostasis, responsible for the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO). The inducible isoform, HO-1, is a key cytoprotective enzyme with potent anti-inflammatory, antioxidant, and anti-apoptotic properties. Its counterpart, HO-2, is constitutively expressed and plays a significant role in physiological processes. The inhibition of heme oxygenase has emerged as a valuable tool for studying the physiological roles of this enzyme and as a potential therapeutic strategy in conditions where HO-1 is overexpressed, such as in certain cancers. Among the various inhibitors, metalloporphyrins, structural analogs of heme, are a well-characterized class of competitive inhibitors. This technical guide provides an in-depth analysis of the inhibition of heme oxygenase by a particularly potent metalloporphyrin, Chromium (III) Mesoporphyrin IX chloride (Cr(III)MP). We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

The Inhibitor: Cr(III) Mesoporphyrin IX Chloride

This compound is a synthetic metalloporphyrin where the central iron atom of the heme molecule is replaced by chromium. This substitution is critical to its inhibitory function. While it retains the porphyrin ring structure, allowing it to be recognized by the heme-binding pocket of heme oxygenase, the chromium center renders it catalytically inactive.

Mechanism of Heme Oxygenase Inhibition

The primary mechanism by which this compound inhibits heme oxygenase is through competitive inhibition .[1]

-

Structural Mimicry : Cr(III)MP is structurally analogous to the natural substrate, heme. This allows it to bind to the active site, or heme-binding pocket, of both HO-1 and HO-2.[1]

-

Catalytic Inactivity : Unlike heme, which is catalytically degraded by the enzyme, the chromium-porphyrin complex is stable and not susceptible to oxidative cleavage by heme oxygenase.[2]

-

Active Site Blockade : By occupying the active site, Cr(III)MP physically prevents the binding of the endogenous substrate, heme, thereby blocking the catalytic activity of the enzyme and the subsequent production of biliverdin, iron, and carbon monoxide.[1]

This competitive inhibition is a hallmark of many metalloporphyrins, which act as heme analogues.[1]

Quantitative Data on Inhibition

| Inhibitor | Assay Type | Tissue | Effect | Reference |

| Cr(III) Mesoporphyrin IX | In vivo | Rat Liver | >55% reduction in HO activity 6 hours post-administration | [3] |

| Cr(III) Mesoporphyrin IX | In vivo | Rat Spleen | >55% reduction in HO activity 6 hours post-administration | [3] |

| Cr(III) Mesoporphyrin IX | In vivo | Rat Liver | <5% of control HO activity 6 hours post-administration | [2] |

| Cr(III) Mesoporphyrin IX | In vivo | Rat Spleen | <5% of control HO activity 6 hours post-administration | [2] |

Experimental Protocols

The most common method for determining heme oxygenase activity and its inhibition is the spectrophotometric assay, which measures the formation of bilirubin (B190676).

Spectrophotometric Heme Oxygenase Activity Assay

This assay relies on the coupled enzymatic reaction where biliverdin, the product of the heme oxygenase reaction, is reduced to bilirubin by biliverdin reductase. The formation of bilirubin is then monitored spectrophotometrically.

Materials:

-

Microsomal fraction containing heme oxygenase (from tissue homogenates or cell lysates)

-

Hemin (B1673052) (substrate)

-

NADPH

-

Biliverdin reductase (can be from a cytosolic fraction of rat liver)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture : In a test tube, combine the microsomal protein, potassium phosphate buffer, and the inhibitor (this compound) at various concentrations. A control reaction without the inhibitor should also be prepared.

-

Pre-incubation : Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction : Add hemin and NADPH to initiate the reaction. The reaction is typically carried out in the dark to prevent non-enzymatic degradation of bilirubin.

-

Incubation : Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-60 minutes).

-

Termination of Reaction : Stop the reaction by placing the tubes on ice.

-

Extraction of Bilirubin : Add chloroform to each tube, vortex vigorously, and centrifuge to separate the organic and aqueous phases. The bilirubin will be in the chloroform layer.

-

Spectrophotometric Measurement : Carefully transfer the chloroform layer to a cuvette and measure the absorbance at the appropriate wavelength for bilirubin (typically around 464 nm). The amount of bilirubin formed is calculated using the Beer-Lambert law and the molar extinction coefficient of bilirubin.

-

Calculation of Inhibition : The percentage of inhibition is calculated by comparing the rate of bilirubin formation in the presence of the inhibitor to the control reaction. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Impact on Cellular Signaling Pathways

The inhibition of heme oxygenase by this compound has significant downstream consequences on cellular signaling pathways, primarily due to the depletion of the HO-1 reaction products (CO, biliverdin/bilirubin, and free iron). The two most notable pathways affected are the Nrf2 and NF-κB signaling pathways.

Crosstalk with the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Heme oxygenase-1 is a key downstream target of Nrf2.

-

Induction of HO-1 by Nrf2 : Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene, leading to the transcription and translation of HO-1.

-

Feedback Loop : The products of the HO-1 reaction, particularly the antioxidant bilirubin, can help to resolve oxidative stress, thus forming a negative feedback loop that can eventually lead to the downregulation of Nrf2 activity.

-

Effect of Cr(III)MP : By inhibiting HO-1 activity, Cr(III)MP blocks the production of these antioxidant products. This can lead to an accumulation of cellular stress, which may further activate the Nrf2 pathway in an attempt to upregulate HO-1 and other antioxidant enzymes.

Modulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. Heme oxygenase-1 and its products are known to have anti-inflammatory effects, in part through the modulation of NF-κB signaling.

-

Inhibition of NF-κB by HO-1 Products : Carbon monoxide (CO), a product of the HO-1 reaction, has been shown to inhibit the activation of the NF-κB pathway. It can prevent the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

-

Effect of Cr(III)MP : By inhibiting HO-1, Cr(III)MP prevents the production of CO. This removes a key inhibitory signal for the NF-κB pathway. Consequently, in the presence of an inflammatory stimulus, the inhibition of HO-1 can lead to enhanced NF-κB activation, nuclear translocation, and increased expression of pro-inflammatory cytokines.

References

Unveiling the Spectroscopic Signature of Cr(III) Mesoporphyrin IX Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Ultraviolet-Visible (UV-Vis) absorption spectrum of Cr(III) Mesoporphyrin IX chloride, a chromium-containing metalloporphyrin of significant interest in biochemical and pharmaceutical research. This document details the characteristic spectral features of the compound, outlines a comprehensive experimental protocol for its analysis, and contextualizes its spectroscopic properties within its function as a notable inhibitor of heme oxygenase.

Introduction to this compound

This compound is a synthetic metalloporphyrin wherein a chromium(III) ion is chelated within the macrocyclic ring of mesoporphyrin IX. Porphyrins and their metal complexes are fundamental to numerous biological processes, including oxygen transport (as in heme) and electron transfer. The insertion of different metal ions into the porphyrin core profoundly influences their electronic and, consequently, their spectroscopic properties. This compound, in particular, has garnered attention for its potent inhibitory activity against heme oxygenase (HO), an enzyme responsible for the degradation of heme. Understanding its UV-Vis absorption spectrum is crucial for its characterization, quantification, and for studying its interactions with biological systems.

The UV-Vis Absorption Spectrum of Metalloporphyrins

The UV-Vis absorption spectrum of a metalloporphyrin is dominated by intense absorptions arising from π-π* electronic transitions within the highly conjugated 18-π electron system of the porphyrin macrocycle. These transitions give rise to two characteristic types of bands:

-

The Soret Band (or B-band): An exceptionally intense absorption band typically observed in the near-UV region, around 400 nm. This band is a hallmark of porphyrin-containing molecules and is attributed to a strongly allowed transition to the second excited singlet state (S2).

-

The Q-bands: A set of weaker absorption bands appearing at longer wavelengths, in the visible region (typically between 500 and 650 nm). These bands correspond to quasi-forbidden transitions to the first excited singlet state (S1). The number and position of the Q-bands are sensitive to the symmetry of the porphyrin and the nature of the central metal ion.

In the case of metalloporphyrins containing transition metals with d-electrons, such as Cr(III), additional, much weaker absorption bands resulting from d-d electronic transitions of the central metal ion may also be observed. These are often broad and can sometimes be obscured by the more intense porphyrin-based absorptions.

Quantitative Spectroscopic Data

| Spectral Feature | Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition |

| Soret Band | ~ 405 | > 100,000 | π-π* (S₀ → S₂) |

| Q-band (β) | ~ 530 | ~ 10,000 - 20,000 | π-π* (S₀ → S₁) |

| Q-band (α) | ~ 565 | ~ 8,000 - 15,000 | π-π* (S₀ → S₁) |

| d-d bands | Broad, weak features | < 1,000 | d-d transitions |

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

4.1. Materials and Reagents

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Dimethyl sulfoxide (B87167) (DMSO))

-

Volumetric flasks (Class A)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

4.2. Instrumentation

-

A dual-beam UV-Vis spectrophotometer capable of scanning from at least 300 nm to 700 nm.

4.3. Procedure

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a concentration in the range of 10⁻⁴ to 10⁻⁵ M. Ensure complete dissolution, using sonication if necessary.

-

Preparation of Working Solutions: From the stock solution, prepare a series of dilutions in the concentration range of 10⁻⁶ to 10⁻⁷ M. The final concentration should be chosen to yield a maximum absorbance in the Soret band of approximately 1.0-1.5 to ensure linearity and accuracy.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 350 nm to 700 nm).

-

Set the scan speed and slit width as appropriate for the instrument.

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample preparation. Place this cuvette in both the sample and reference beams of the spectrophotometer and run a baseline scan. This will correct for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the sample solution.

-

Fill the sample cuvette with the this compound solution.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Run the UV-Vis absorption scan.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

If the concentration of the solution is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Visualization of a Key Signaling Pathway

This compound is a known inhibitor of heme oxygenase (HO). The following diagram, generated using the DOT language, illustrates the catalytic cycle of heme oxygenase and the point of inhibition.

Caption: A diagram illustrating the heme oxygenase-1 (HO-1) catalytic pathway and its competitive inhibition by this compound.

Logical Relationships in Spectroscopic Analysis

The following diagram outlines the logical workflow for the UV-Vis spectroscopic analysis of this compound.

Caption: A workflow diagram for the UV-Vis spectroscopic analysis of this compound.

Conclusion

The UV-Vis absorption spectrum of this compound is a powerful tool for its identification, characterization, and quantification. The spectrum is defined by a strong Soret band around 405 nm and weaker Q-bands in the visible region, characteristic of its porphyrin macrostructure. A thorough understanding of its spectroscopic properties, coupled with standardized experimental protocols, is essential for researchers in the fields of chemistry, biology, and medicine who are investigating the diverse applications of this intriguing molecule, particularly in the context of its role as a heme oxygenase inhibitor. Further research to precisely determine the molar absorptivity coefficients of this compound under various solvent conditions would be a valuable contribution to the scientific literature.

Unveiling the Dim Luminescence: A Technical Guide to the Fluorescence Characteristics of Cr(III) Mesoporphyrin IX Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fluorescence characteristics of Chromium (III) Mesoporphyrin IX chloride, a compound of interest in various biochemical and pharmaceutical research domains. While metalloporphyrins are renowned for their rich photophysical properties, the introduction of a paramagnetic Cr(III) center dramatically alters the landscape of its electronic transitions, leading to a significant quenching of conventional fluorescence. This document provides a comprehensive overview of the theoretical underpinnings of this phenomenon, summarizes the expected photophysical parameters based on related Cr(III) porphyrins, and outlines detailed experimental protocols for the synthesis and characterization of this weakly luminescent compound.

Theoretical Framework: The Quenched Fluorescence of Cr(III) Porphyrins

Unlike their diamagnetic counterparts which often exhibit strong fluorescence from the first singlet excited state (S1), paramagnetic Cr(III) porphyrins display a more complex and subtle luminescence profile. The presence of the d-electrons of the chromium ion introduces additional electronic states that provide efficient non-radiative decay pathways for the excited porphyrin macrocycle.

The photophysical behavior of Cr(III) porphyrins is dominated by transitions involving the metal-centered d-orbitals and the porphyrin's π and π* orbitals. Upon photoexcitation, the system rapidly undergoes intersystem crossing to populate lower-energy triplet states. Specifically, the luminescence of Cr(III) porphyrins is characterized by:

-

Extremely Weak Triplet-State Fluorescence: Instead of conventional (π,π*) fluorescence, a very faint emission from a tripquartet state may be observed.[1]

-

Phosphorescence: Deactivation of the tripquartet state can lead to the population of a lower-energy tripsextet state, which may then exhibit inefficient phosphorescence, particularly at low temperatures.[1]

-

Short Excited-State Lifetimes: The efficient non-radiative decay pathways result in very short lifetimes for the emissive states, often in the picosecond to nanosecond range.[1]

This inherent lack of significant fluorescence is a critical consideration for any application relying on the luminescent properties of this molecule.

Photophysical Data of a Representative Cr(III) Porphyrin

| Parameter | Value (for Cr(III) Tetraphenylporphyrin) | Reference |

| Excitation Wavelengths (Soret Band) | ~450 nm | General Porphyrin Knowledge |

| Excitation Wavelengths (Q-Bands) | ~550-650 nm | General Porphyrin Knowledge |

| Emission Type | Triplet-state fluorescence and Phosphorescence | [1] |

| Emission Maximum (Triplet Fluorescence) | Not explicitly stated, expected to be weak | |

| Emission Maximum (Phosphorescence) | Not explicitly stated, typically red-shifted | |

| Excited State Lifetime (Tripquartet) | 295 ps | [1] |

| Quantum Yield | Extremely low (not quantified in cited literature) |

Note: The exact excitation and emission maxima for Cr(III) Mesoporphyrin IX chloride will differ from those of CrTPP due to the different peripheral substituents on the porphyrin ring. However, the general characteristics of weak, short-lived luminescence are expected to be conserved.

Experimental Protocols

Synthesis of this compound

The synthesis of metalloporphyrins is a well-established procedure. The following is a general protocol for the insertion of Cr(III) into the Mesoporphyrin IX free base.

Materials:

-

Mesoporphyrin IX

-

Chromium(II) chloride (CrCl2) or Chromium(III) chloride (CrCl3)

-

High-boiling point solvent (e.g., dimethylformamide - DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve Mesoporphyrin IX in a minimal amount of DMF in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Inert Atmosphere: Purge the flask with an inert gas (N2 or Ar) to remove oxygen, which can interfere with the reaction.

-

Addition of Chromium Salt: Add an excess of the chromium salt (e.g., 5-10 fold molar excess) to the porphyrin solution. If using CrCl3, a reducing agent may be necessary.

-

Heating: Heat the reaction mixture to the reflux temperature of the solvent and maintain for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin Soret band and the appearance of the metalloporphyrin Soret band.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product can be precipitated by the addition of water. Purification is typically achieved by column chromatography on silica (B1680970) gel or alumina, using an appropriate solvent system (e.g., dichloromethane/methanol mixtures).

-

Characterization: The final product, this compound, should be characterized by techniques such as UV-Vis spectroscopy, mass spectrometry, and elemental analysis.

Experimental Workflow for Synthesis

References

Unraveling the Electrochemical Behavior of Cr(III) Metalloporphyrins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electrochemical behavior of Chromium(III) metalloporphyrins. The unique redox properties and versatile coordination chemistry of these complexes make them compelling candidates for applications ranging from catalysis to the development of novel therapeutic agents. This document details their electron transfer processes, summarizes key quantitative data, outlines experimental protocols, and visualizes fundamental electrochemical pathways.

Core Electrochemical Properties

Chromium(III) porphyrins exhibit rich and complex electrochemical behavior, primarily involving redox reactions centered on both the chromium metal ion and the porphyrin macrocycle. The specific pathway of electron transfer—whether it involves the metal or the ligand—is influenced by factors such as the peripheral substituents on the porphyrin ring, the nature of the axial ligands, and the solvent system employed.[1][2]

Generally, Cr(III) porphyrins can undergo both oxidation and reduction processes. Oxidation can lead to the formation of a Cr(IV) species or a porphyrin π-radical cation.[1] Conversely, reduction typically involves the formation of a Cr(II) species, which can be a potent catalyst.[3] The interplay between metal-centered and ligand-centered electron transfer is a key area of investigation in understanding the reactivity of these compounds.

Quantitative Electrochemical Data

The redox potentials of Cr(III) metalloporphyrins are crucial parameters that quantify their electron transfer properties. These values are sensitive to the molecular structure and the experimental conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Redox Potentials of Selected Cr(III) Porphyrins

| Porphyrin Complex | Redox Couple | Potential (V vs. SCE) | Solvent | Supporting Electrolyte | Reference |

| Cr(III)TPPCl | Cr(III)/Cr(II) | -0.95 | CH₂Cl₂ | 0.1 M TBAP | [4] |

| Cr(III)OEPCl | Cr(III)/Cr(II) | -1.02 | CH₂Cl₂ | 0.1 M TBAP | [1] |

| Cr(III)TMPCl | Cr(III)/Cr(II) | -1.10 | CH₂Cl₂ | 0.1 M TBAP | [1] |

| Cr(V)N(TPP) | Cr(V)N/Cr(V)N⁻ | -1.23 | CH₂Cl₂ | 0.1 M TBAPF₆ | |

| Cr(V)N(TPP) | (Cr(V)N)⁺/Cr(V)N | 1.05 | CH₂Cl₂ | 0.1 M TBAPF₆ |

TPP = tetraphenylporphyrin; OEP = octaethylporphyrin; TMP = tetramesitylporphyrin; TBAP = tetrabutylammonium (B224687) perchlorate; TBAPF₆ = tetrabutylammonium hexafluorophosphate.

Experimental Protocols

The study of the electrochemical behavior of Cr(III) metalloporphyrins relies on several key experimental techniques. The following sections provide an overview of the methodologies for the most common experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox properties of a species in solution.

Objective: To determine the reduction and oxidation potentials of a Cr(III) metalloporphyrin and to assess the reversibility of the electron transfer processes.

Methodology:

-

Solution Preparation: A solution of the Cr(III) metalloporphyrin (typically in the millimolar concentration range) is prepared in a suitable non-aqueous solvent (e.g., dichloromethane, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).[5]

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).[6]

-

Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The rate of this potential sweep (scan rate) is a key experimental parameter.

-

Data Acquisition: The current flowing between the working and counter electrodes is measured as a function of the applied potential. The resulting plot of current versus potential is known as a cyclic voltammogram.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide information about the electronic structure of species generated at different electrode potentials.

Objective: To identify the species formed during redox reactions by observing changes in their absorption spectra (UV-Vis) or other spectroscopic properties (e.g., EPR for paramagnetic species).[7]

Methodology:

-

Optically Transparent Electrode: A specialized electrochemical cell is used that incorporates an optically transparent working electrode (e.g., a platinum mesh or an indium tin oxide (ITO) coated glass slide).

-

Electrolysis and Spectral Acquisition: The potential of the working electrode is held at a value sufficient to induce oxidation or reduction of the Cr(III) metalloporphyrin.

-

Simultaneous Measurement: While the electrolysis is in progress, the absorption spectrum of the solution in the vicinity of the electrode is recorded at regular intervals.

-

Data Analysis: The changes in the absorption spectrum are correlated with the applied potential and the flow of charge to identify the electronic transitions of the electrochemically generated species.

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the electrochemical study of Cr(III) metalloporphyrins.

Caption: General experimental workflow for electrochemical analysis.

Caption: Possible electron transfer pathways for Cr(III) porphyrins.

Conclusion

The electrochemical behavior of Cr(III) metalloporphyrins is a rich and multifaceted field of study. A thorough understanding of their redox properties, facilitated by the experimental techniques and data analysis outlined in this guide, is essential for harnessing their potential in catalysis and drug development. The ability to tune the electronic properties of these molecules through synthetic modification of the porphyrin ligand and axial coordination sphere continues to drive innovation in these critical areas of research.

References

- 1. Oxidation of chromium(III) porphyrins to their π-radical cations or to oxochromium(IV) porphyrins - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Electrochemistry of six-co-ordinate Cr porphyrins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electrochemical and spectroelectrochemical investigation of Ru(por)(NO)(OAr) derivatives (por = octaethylporphyrin, tetraanisolylporphyrin; Ar = Ph, C ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02764G [pubs.rsc.org]

Theoretical and Computational Explorations of Cr(III) Porphyrins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of Chromium(III) porphyrins. It delves into the synthesis, characterization, and catalytic applications of these fascinating molecules, with a strong emphasis on the computational methodologies that underpin our current understanding of their behavior. This document is intended to serve as a valuable resource for researchers and professionals working in the fields of chemistry, materials science, and drug development.

Introduction to Cr(III) Porphyrins

Chromium(III) porphyrins are a class of coordination compounds that have garnered significant interest due to their diverse applications in catalysis, materials science, and medicine.[1] The central chromium(III) ion, with its d³ electron configuration, imparts unique electronic and magnetic properties to the porphyrin macrocycle. These properties can be finely tuned by modifying the peripheral substituents on the porphyrin ring and by the choice of axial ligands coordinated to the chromium center.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic structure, spectroscopic properties, and reactivity of Cr(III) porphyrins.[2][3] These theoretical studies provide invaluable insights that complement experimental findings and guide the rational design of new Cr(III) porphyrin-based materials with tailored functionalities.

Synthesis and Characterization

The synthesis of Cr(III) porphyrins typically involves the metalation of a free-base porphyrin with a chromium(II) salt, followed by oxidation to the more stable Cr(III) state. A common precursor is chloro(meso-tetraphenylporphyrinato)chromium(III), [Cr(TPP)Cl].[4]

General Synthesis Protocol for [Cr(TPP)Cl]

A typical synthesis involves the reaction of meso-tetraphenylporphyrin (H₂TPP) with a chromium(II) salt, such as chromium(II) chloride, in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere. The resulting Cr(II) porphyrin is then oxidized to Cr(III) by exposure to air. The final product is often purified by column chromatography.[4]

Spectroscopic Characterization

UV-Visible Spectroscopy: The electronic absorption spectra of Cr(III) porphyrins are characterized by an intense Soret band (around 450 nm) and weaker Q-bands in the 500-700 nm region. The positions and intensities of these bands are sensitive to the axial ligands and the peripheral substituents on the porphyrin ring. For instance, the Soret band of [Cr(TPP)Cl] in dichloromethane (B109758) is observed at approximately 448 nm.[5]

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic species like Cr(III) complexes. The EPR spectra of Cr(III) porphyrins provide information about the electronic environment of the chromium ion and the symmetry of the complex. The g-values and hyperfine coupling constants are key parameters obtained from EPR studies.[3][6]

Computational Methodologies

Density Functional Theory (DFT) is the most widely used computational method for studying Cr(III) porphyrins. The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional is commonly employed for predicting the geometries and electronic properties of these systems.[3][7]

Key Computational Analyses

-

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions and reactivity of the molecule. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the complex.[2]

-

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and donor-acceptor interactions within the molecule.

The following diagram illustrates a general workflow for the computational study of a Cr(III) porphyrin complex.

Caption: A general workflow for the computational analysis of Cr(III) porphyrin complexes.

Quantitative Data

The following tables summarize key quantitative data from theoretical and experimental studies of Cr(III) porphyrins.

Table 1: Selected Calculated and Experimental Bond Lengths (Å)

| Complex | Cr-N (porphyrin) (calc.) | Cr-N (porphyrin) (exp.) | Cr-Axial Ligand (calc.) | Cr-Axial Ligand (exp.) | Reference |

| [Cr(TPP)Cl] | ~2.04 | ~2.03 | ~2.29 (Cr-Cl) | ~2.28 (Cr-Cl) | [5] |

| [Cr(TPP)(NCO)₂]⁻ | ~2.05 | 2.039 | ~2.02 (Cr-N) | 2.012, 2.016 (Cr-N) | [2] |

Table 2: Calculated Electronic Properties (eV)

| Complex | HOMO | LUMO | HOMO-LUMO Gap | Reference |

| [Cr(TPP)Cl] | -5.48 | -3.12 | 2.36 | [1] |

| [Cr(TTP)(NCO)₂]⁻ | -4.87 | -2.55 | 2.32 | [1] |

Note: TTP = meso-tetratolylporphyrin

Table 3: Experimental UV-Vis Spectroscopic Data (in CH₂Cl₂)

| Complex | Soret Band (nm) | Q-Bands (nm) | Reference |

| [Cr(TPP)Cl] | 448 | 562, 602 | [5] |

| [Cr(TTP)(NCO)₂]⁻ | 445 | 558, 598 | [1] |

Catalytic Applications

Cr(III) porphyrins have shown promise as catalysts in various organic transformations, particularly in oxidation reactions. Their catalytic activity is attributed to the ability of the chromium center to access higher oxidation states, such as Cr(IV)=O and Cr(V)=O species.[4]

Decomposition of Organic Dyes

Cr(III) porphyrin complexes have been demonstrated to be effective catalysts for the decomposition of organic dyes, such as Rhodamine B, in the presence of an oxidant like hydrogen peroxide.[1] The catalytic cycle is believed to involve the formation of a high-valent chromium-oxo species that oxidizes the dye molecule.

Oxidation of Organic Substrates

The oxidation of various organic substrates, including sulfides and alkenes, can be catalyzed by Cr(III) porphyrins. For instance, the selective oxidation of sulfides to sulfoxides has been reported using a Cr(III) catalyst and H₂O₂.[8] While detailed protocols for a wide range of substrates are still under investigation, the general principle involves the activation of an oxidant by the Cr(III) porphyrin to generate a powerful oxidizing agent.

The following diagram illustrates a plausible catalytic cycle for the oxidation of a substrate by a Cr(III) porphyrin.

Caption: A simplified representation of a catalytic cycle for substrate oxidation by a Cr(III) porphyrin.

Experimental Protocols

Synthesis of [Cr(TTP)Cl]

This protocol is adapted from the literature.[5]

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve meso-tetratolylporphyrin (H₂TTP) in anhydrous dimethylformamide (DMF) under an argon atmosphere.

-

Addition of Chromium Salt: Add an excess of anhydrous chromium(II) chloride to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The color of the solution should change, indicating the formation of the chromium porphyrin.

-

Oxidation and Isolation: Cool the reaction mixture to room temperature and expose it to air to oxidize the Cr(II) to Cr(III). Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent, such as dichloromethane/hexane.

-

Characterization: Characterize the final product, [Cr(TTP)Cl], by UV-Vis and IR spectroscopy, and mass spectrometry.

Catalytic Decomposition of Rhodamine B

This is a general procedure based on reported studies.[1]

-

Preparation of the Reaction Solution: In a beaker, prepare an aqueous solution of Rhodamine B of a known concentration.

-

Addition of Catalyst: Add a catalytic amount of the Cr(III) porphyrin complex to the dye solution.

-

Initiation of Reaction: Add a specific volume of hydrogen peroxide (e.g., 30% aqueous solution) to the mixture to initiate the decomposition reaction.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots of the solution at regular time intervals and measuring the absorbance of Rhodamine B at its λ_max (around 554 nm) using a UV-Vis spectrophotometer.

-

Data Analysis: Plot the absorbance versus time to determine the rate of decomposition.

The following diagram outlines the experimental workflow for the synthesis and catalytic testing of a Cr(III) porphyrin.

Caption: A flowchart illustrating the typical experimental procedure from synthesis to catalytic evaluation of Cr(III) porphyrins.

Conclusion and Future Outlook

Theoretical and computational studies have significantly advanced our understanding of the structure, properties, and reactivity of Cr(III) porphyrins. DFT calculations, in particular, have proven to be an indispensable tool for rationalizing experimental observations and guiding the design of new catalysts. While progress has been made in the catalytic applications of these complexes, further research is needed to develop more efficient and selective catalytic systems for a broader range of organic transformations. The synergy between computational modeling and experimental work will be crucial in unlocking the full potential of Cr(III) porphyrins in catalysis and materials science. Future studies will likely focus on the development of more robust catalysts, the exploration of novel reaction pathways, and the application of these complexes in areas such as photodynamic therapy and solar energy conversion.

References

- 1. Weak Exchange Interactions in Multispin Systems: EPR Studies of Metalloporphyrins Decorated with {Cr7Ni} Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Cr(III) Mesoporphyrin IX Chloride: A Technical Guide to a Potent Heme Analog for Heme Oxygenase Inhibition and Redox Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cr(III) Mesoporphyrin IX chloride stands out as a crucial tool in the study of heme metabolism and related cellular signaling pathways. As a stable analog of heme, it serves as a potent and specific inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. This technical guide provides a comprehensive overview of its properties, experimental applications, and its role in elucidating the intricate mechanisms of cellular stress responses.

Heme, an iron-containing protoporphyrin IX, is a vital prosthetic group for a multitude of proteins involved in oxygen transport, electron transfer, and catalysis. Its degradation by heme oxygenase into biliverdin (B22007), free iron, and carbon monoxide is a critical physiological process. Dysregulation of HO activity has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. This compound, by virtue of its structural similarity to heme, acts as a competitive inhibitor of HO, making it an invaluable molecular probe to investigate the physiological and pathological roles of this enzyme.

Physicochemical Properties and Heme Oxygenase Inhibition

This compound is a synthetic metalloporphyrin where the central iron atom of heme is replaced by chromium. This substitution prevents its degradation by heme oxygenase, leading to the competitive inhibition of the enzyme.

Quantitative Data on Heme Oxygenase Inhibition

Studies have demonstrated that among various metalloporphyrins, chromium-containing porphyrins are particularly potent inhibitors of heme oxygenase.[1] The inhibitory capacity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Metalloporphyrin | Heme Oxygenase Isoform | IC50 (µM) | Reference |

| Chromium Mesoporphyrin (CrMP) | HO-1 | 0.05 | [2] |

| Chromium Mesoporphyrin (CrMP) | HO-2 | 0.05 | [2] |

| Chromium Deuteroporphyrin (CrDP) | Not specified | 0.6 - 1.3 | [3] |

Experimental Protocols

Heme Oxygenase Activity Assay

A common method to determine heme oxygenase activity involves monitoring the production of bilirubin, the downstream product of biliverdin reduction. The assay typically utilizes a microsomal fraction containing heme oxygenase and is initiated by the addition of the substrate, hemin (B1673052). The inhibitory effect of this compound can be assessed by its inclusion in the reaction mixture.

Materials:

-

Rat spleen or liver microsomes (source of heme oxygenase)

-

Hemin (substrate)

-

Biliverdin reductase (can be from rat liver cytosol)

-

NADPH

-

This compound (inhibitor)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Spectrophotometer

Protocol:

-

Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, NADPH, and biliverdin reductase.

-

Addition of Inhibitor: For inhibitor studies, add varying concentrations of this compound to the reaction mixture. An equivalent volume of the vehicle (e.g., DMSO) should be added to the control cuvettes.

-

Enzyme Addition: Add the microsomal preparation containing heme oxygenase to the mixture and pre-incubate for a few minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding hemin to the cuvette.

-

Measurement of Bilirubin Formation: Monitor the increase in absorbance at approximately 468 nm, which corresponds to the formation of bilirubin. The rate of the reaction is calculated from the linear portion of the absorbance curve.

-